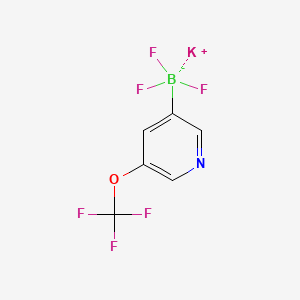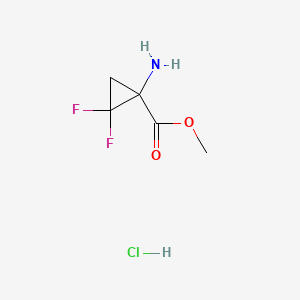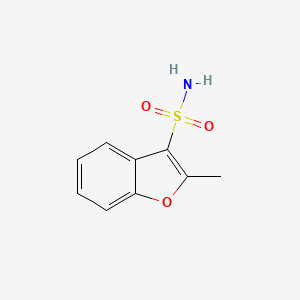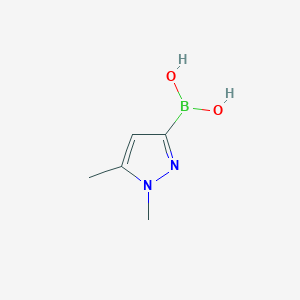
Potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate is a specialized organoboron compound used primarily in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate typically involves the reaction of 5-(trifluoromethoxy)pyridine with a boron reagent under specific conditions. One common method includes the use of potassium bifluoride and a boron trifluoride etherate complex. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the borate compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., potassium carbonate)
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The borate compound transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-pyridyltrifluoroborate
- Potassium 5-formylthiophene-3-trifluoroborate
- Potassium pyrazole-5-trifluoroborate
Uniqueness
Potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate stands out due to its unique trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where specific electronic characteristics are desired .
Propriétés
Formule moléculaire |
C6H3BF6KNO |
|---|---|
Poids moléculaire |
269.00 g/mol |
Nom IUPAC |
potassium;trifluoro-[5-(trifluoromethoxy)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H3BF6NO.K/c8-6(9,10)15-5-1-4(2-14-3-5)7(11,12)13;/h1-3H;/q-1;+1 |
Clé InChI |
WAMCPVZXCWPFRU-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CN=C1)OC(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)


![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)


![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)



